CK-636

Beschreibung

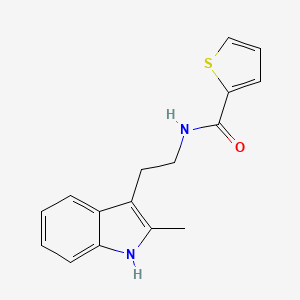

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-11-12(13-5-2-3-6-14(13)18-11)8-9-17-16(19)15-7-4-10-20-15/h2-7,10,18H,8-9H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAKNPKRLPMONU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442632-72-6 | |

| Record name | N-(2-(2-Methylindol-3-yl)ethyl)-2-thienylcarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0442632726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CK-636 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-(2-METHYLINDOL-3-YL)ETHYL)-2-THIENYLCARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82XC8RSD8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CK-636's Mechanism of Action on the Arp2/3 Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of CK-636, a small molecule inhibitor of the Actin-related protein 2/3 (Arp2/3) complex. This document details the molecular interactions, quantitative inhibitory data, and key experimental protocols used to characterize this compound, offering a comprehensive resource for researchers in cell biology and drug development.

Core Mechanism of Action

This compound is a cell-permeable small molecule that inhibits the Arp2/3 complex's ability to nucleate actin filaments.[1][2][3] The Arp2/3 complex is a crucial component of the cellular machinery, responsible for creating branched actin networks that drive various processes, including cell migration, endocytosis, and phagocytosis.[1]

The inhibitory action of this compound is achieved by binding to a specific site on the Arp2/3 complex. Structural studies have revealed that this compound binds at the interface between the Arp2 and Arp3 subunits.[2][4][5] This binding event stabilizes the Arp2/3 complex in an inactive conformation, preventing the conformational changes necessary for its activation.[6] Specifically, it blocks the movement of Arp2 and Arp3 into the "short pitch" conformation that mimics the barbed end of an actin filament, which is a prerequisite for nucleating a new actin branch.[7][8]

This compound does not significantly affect the binding of Nucleation Promoting Factors (NPFs), such as N-WASP-VCA, to the Arp2/3 complex.[4] However, it prevents the subsequent activation of the complex that is normally induced by NPFs and actin monomers.[4] This specific mechanism of action makes this compound a valuable tool for dissecting the roles of Arp2/3-mediated actin nucleation in various cellular processes.

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified across different species and experimental systems. The half-maximal inhibitory concentration (IC50) is a key parameter demonstrating its efficacy.

| Parameter | Species/System | Value | Reference |

| IC50 | Human Arp2/3 complex | 4 µM | [1][2][3] |

| IC50 | Fission yeast (S. pombe) Arp2/3 complex | 24 µM | [1][2][4][9] |

| IC50 | Bovine Arp2/3 complex | 32 µM | [1][2][4] |

| IC50 | Listeria motility in infected SKOV3 cells | 22 µM | [2][3][4] |

| Kd | Rhodamine-N-WASP-VCA binding to Bovine Arp2/3 complex (with 50 µM this compound) | 470 ± 50 nM | [4] |

| Kd | Rhodamine-N-WASP-VCA binding to Bovine Arp2/3 complex (control) | 510 ± 30 nM | [4] |

Key Experimental Protocols

The characterization of this compound's mechanism of action has relied on several key experimental protocols. Below are detailed methodologies for these assays.

Pyrene-Actin Polymerization Assay

This is the standard in vitro method to assess the inhibitory effect of compounds on Arp2/3-mediated actin polymerization.

Principle: Pyrene-labeled G-actin exhibits low fluorescence, which increases significantly upon its incorporation into F-actin filaments. The rate of this fluorescence increase is proportional to the rate of actin polymerization.

Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 10 mM imidazole, pH 7.0, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.5 mM DTT, 0.2 mM ATP).

-

Purify and prepare Arp2/3 complex, a Nucleation Promoting Factor (e.g., GST-VCA domain of N-WASP), and pyrene-labeled G-actin.

-

-

Reaction Setup:

-

In a fluorometer cuvette, mix the Arp2/3 complex and the NPF in the reaction buffer.

-

Add varying concentrations of this compound (or a DMSO control).

-

Initiate the reaction by adding a mixture of G-actin and pyrene-labeled G-actin (typically 5-10% pyrene-actin).

-

-

Data Acquisition and Analysis:

-

Monitor the increase in pyrene fluorescence over time using a spectrofluorometer (Excitation: ~365 nm, Emission: ~407 nm).

-

Calculate the maximum rate of polymerization from the slope of the fluorescence curve.

-

Plot the maximum polymerization rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.[10]

-

Listeria Motility Assay

This cell-based assay evaluates the effect of Arp2/3 inhibitors on actin-dependent processes in a living system.

Principle: The intracellular bacterium Listeria monocytogenes hijacks the host cell's actin polymerization machinery, including the Arp2/3 complex, to form actin "comet tails" that propel it through the cytoplasm. Inhibition of the Arp2/3 complex disrupts the formation of these tails.

Protocol:

-

Cell Culture and Infection:

-

Culture a suitable host cell line (e.g., SKOV3 cells) to sub-confluency.

-

Infect the cells with Listeria monocytogenes for a sufficient period to allow for intracellular entry and initiation of motility.

-

-

Inhibitor Treatment:

-

Treat the infected cells with various concentrations of this compound (and a DMSO control) for a defined period (e.g., 60-90 minutes).[11]

-

-

Fixation and Staining:

-

Fix the cells with a suitable fixative (e.g., paraformaldehyde).

-

Permeabilize the cells and stain for F-actin using fluorescently labeled phalloidin (e.g., Alexa Fluor 568 phalloidin) and for the bacteria using a specific antibody (e.g., anti-Listeria antibody).[11]

-

-

Imaging and Analysis:

Fluorescence Anisotropy Assay

This assay is used to determine the binding affinity between the Arp2/3 complex and its activators in the presence or absence of an inhibitor.

Principle: The anisotropy of a fluorescently labeled molecule is dependent on its rotational diffusion. When a small fluorescently labeled molecule (e.g., rhodamine-N-WASP-VCA) binds to a larger molecule (e.g., Arp2/3 complex), its rotational diffusion slows down, leading to an increase in fluorescence anisotropy.

Protocol:

-

Reagent Preparation:

-

Prepare a binding buffer.

-

Fluorescently label the NPF (e.g., with rhodamine).

-

Purify the Arp2/3 complex.

-

-

Binding Reaction:

-

In a microplate, mix a fixed concentration of the fluorescently labeled NPF with increasing concentrations of the Arp2/3 complex.

-

Perform parallel experiments in the presence of a fixed concentration of this compound or a DMSO control.

-

-

Data Measurement:

-

Measure the fluorescence anisotropy of each sample using a suitable plate reader.

-

-

Data Analysis:

-

Plot the change in anisotropy as a function of the Arp2/3 complex concentration.

-

Fit the data to a binding isotherm to calculate the dissociation constant (Kd), which represents the binding affinity.[4]

-

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound inhibition of the Arp2/3 complex.

Experimental Workflow for this compound Characterization

Caption: Experimental workflow for characterizing this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small molecules CK-666 and CK-869 inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to CK-666 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | Arp2/3 inhibitor | Probechem Biochemicals [probechem.com]

- 10. digitalcommons.linfield.edu [digitalcommons.linfield.edu]

- 11. researchgate.net [researchgate.net]

The Cellular Target of CK-636: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

CK-636 is a potent and cell-permeable small molecule inhibitor whose primary cellular target is the Actin-Related Protein 2/3 (Arp2/3) complex .[1][2][3][4] This complex is a crucial regulator of the actin cytoskeleton, responsible for the nucleation of new actin filaments from the sides of existing filaments, leading to the formation of branched, dendritic actin networks.[1] Such networks are fundamental to various cellular processes, including cell migration, lamellipodia formation, phagocytosis, and intracellular pathogen motility.[1][5] this compound exerts its inhibitory effect by binding to a hydrophobic pocket at the interface of the Arp2 and Arp3 subunits, stabilizing the complex in an inactive conformation and preventing the conformational changes necessary for actin nucleation.[5][6]

Mechanism of Action

The Arp2/3 complex is activated by Nucleation Promoting Factors (NPFs), such as members of the Wiskott-Aldrich syndrome protein (WASP) family (e.g., N-WASP).[1][7][8] Upon activation, the Arp2 and Arp3 subunits are brought into proximity, mimicking an actin dimer and creating a template for a new "daughter" actin filament to grow at a characteristic 70-degree angle from the "mother" filament.[1]

This compound specifically disrupts this process. It binds to a site between the Arp2 and Arp3 subunits, effectively locking the complex in its inactive state.[6] This prevents the necessary conformational rearrangement required for nucleation, even in the presence of activating signals from NPFs.[6] It is important to note that this compound does not significantly interfere with the binding of N-WASP's VCA (verprolin-homology, cofilin-homology, and acidic) domain to the Arp2/3 complex, but it does prevent this binding from triggering the subsequent activation steps.[6]

Quantitative Data

The inhibitory potency of this compound against the Arp2/3 complex has been quantified in various studies. The half-maximal inhibitory concentration (IC50) varies depending on the species from which the Arp2/3 complex is derived and the specific experimental assay used.

| Parameter | Species/System | Value | Reference(s) |

| IC50 | Human Arp2/3 complex (in vitro actin polymerization) | 4 µM | [2][3][6] |

| IC50 | Bovine Arp2/3 complex (in vitro actin polymerization) | 32 µM | [2][3][6] |

| IC50 | Fission Yeast (S. pombe) Arp2/3 complex (in vitro actin polymerization) | 24 µM | [2][4][6] |

| IC50 | Listeria monocytogenes comet tail formation in SKOV3 cells | 22 µM | [2][3] |

| Kd | Rhodamine-N-WASP-VCA binding to Bovine Arp2/3 complex (in the presence of 50 µM this compound) | 470 ± 50 nM | [6] |

| Kd | Rhodamine-N-WASP-VCA binding to Bovine Arp2/3 complex (control) | 510 ± 30 nM | [6] |

Experimental Protocols

In Vitro Pyrene-Actin Polymerization Assay

This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled actin monomers as they incorporate into filaments.

Methodology:

-

Reagent Preparation:

-

Actin Stock: Prepare a stock solution of purified actin monomers (e.g., from rabbit skeletal muscle) containing 5-10% pyrene-labeled actin in G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT).

-

Arp2/3 Complex: Purified Arp2/3 complex (e.g., bovine or human) is stored in a suitable buffer (e.g., KMEI: 50 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 10 mM Imidazole pH 7.0).

-

N-WASP VCA Domain: Purified recombinant N-WASP VCA domain is used as the nucleation-promoting factor.

-

This compound Stock: Prepare a concentrated stock solution of this compound in DMSO.

-

Polymerization Buffer (10x): 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole pH 7.0.

-

-

Assay Procedure:

-

In a fluorometer cuvette or a 96-well plate, combine G-actin, Arp2/3 complex, and N-WASP VCA domain in polymerization buffer without the polymerization salts.

-

Add this compound (or DMSO for control) to the desired final concentration and incubate for a short period.

-

Initiate polymerization by adding the 10x polymerization buffer.

-

Immediately begin monitoring the fluorescence intensity (Excitation: ~365 nm, Emission: ~407 nm) over time at room temperature.

-

-

Data Analysis:

-

The maximum rate of polymerization is determined from the slope of the linear portion of the fluorescence curve.

-

IC50 values are calculated by plotting the polymerization rate against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Listeria monocytogenes Comet Tail Assay

This cell-based assay assesses the ability of this compound to inhibit Arp2/3-dependent actin polymerization in a physiological context. Listeria utilizes the host cell's actin to form "comet tails" for propulsion.

Methodology:

-

Cell Culture and Infection:

-

Culture a suitable host cell line (e.g., SKOV3 cells) to confluency on coverslips.

-

Infect the cells with a culture of Listeria monocytogenes for approximately 1 hour.

-

Wash the cells to remove extracellular bacteria and add fresh media containing gentamicin to kill any remaining extracellular bacteria.

-

-

Inhibitor Treatment:

-

Treat the infected cells with various concentrations of this compound (or DMSO as a control) for a defined period (e.g., 60-90 minutes).

-

-

Fixation and Staining:

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

-

Stain the actin filaments with a fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin).

-

Bacteria can be stained with a specific antibody or a DNA dye like DAPI.

-

-

Microscopy and Analysis:

-

Visualize the cells using fluorescence microscopy.

-

Quantify the percentage of bacteria associated with actin comet tails for each this compound concentration.

-

The IC50 is the concentration of this compound that reduces the formation of comet tails by 50%.

-

Total Internal Reflection Fluorescence (TIRF) Microscopy of Actin Branching

TIRF microscopy allows for the direct visualization of individual actin filament branching events on a surface.

Methodology:

-

Surface Preparation:

-

Prepare a glass flow cell coated with a molecule that allows for the tethering of actin filaments (e.g., biotinylated BSA and streptavidin).

-

-

Reagent Preparation:

-

Prepare fluorescently labeled actin monomers (e.g., Alexa Fluor 488-labeled actin).

-

Prepare fluorescently labeled Arp2/3 complex.

-

Prepare N-WASP VCA domain and this compound.

-

TIRF Buffer: A typical buffer contains 50 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 10 mM imidazole (pH 7.5), 0.2 mM ATP, and an oxygen scavenging system.

-

-

Assay Procedure:

-

Introduce pre-formed, biotinylated "mother" actin filaments into the flow cell and allow them to attach to the surface.

-

Flow in a mixture containing fluorescently labeled actin monomers, Arp2/3 complex, N-WASP VCA, and this compound (or DMSO).

-

Acquire time-lapse images using a TIRF microscope.

-

-

Data Analysis:

-

Analyze the images to quantify the number and frequency of branching events from the mother filaments over time.

-

Compare the branching frequency in the presence and absence of this compound to determine its inhibitory effect.

-

Signaling Pathways and Visualizations

The Arp2/3 complex is a central node in signaling pathways that control actin dynamics. Its activation is tightly regulated by upstream signals that converge on NPFs like N-WASP.

Caption: Arp2/3 complex signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the in vitro pyrene-actin polymerization assay.

Caption: Workflow for the Listeria monocytogenes comet tail assay.

References

- 1. Arp2/3 complex - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. This compound | Arp2/3 inhibitor | Probechem Biochemicals [probechem.com]

- 5. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of synergistic activation of Arp2/3 complex by cortactin and N-WASP | eLife [elifesciences.org]

- 8. Structural analysis of the transitional state of Arp2/3 complex activation by two actin-WCAs - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of CK-636 on Branched Actin Network Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor CK-636 and its effects on the formation of branched actin networks. This compound is a valuable tool for studying the intricate processes of actin dynamics, which are fundamental to numerous cellular functions including cell motility, morphogenesis, and intracellular transport. This document details the mechanism of action of this compound, provides quantitative data on its inhibitory effects, outlines detailed experimental protocols for its characterization, and illustrates the key signaling pathways involved.

Introduction to this compound and the Arp2/3 Complex

The actin cytoskeleton is a dynamic network of protein filaments that provides structural support to cells and generates the forces required for movement and shape change. A key regulator of actin dynamics is the Actin-Related Protein 2/3 (Arp2/3) complex, a seven-subunit protein assembly that nucleates the formation of new actin filaments from the sides of existing filaments, creating a characteristic dendritic or branched network. This process is essential for the formation of lamellipodia, sheet-like protrusions at the leading edge of migrating cells.

This compound is a cell-permeable small molecule that acts as a specific inhibitor of the Arp2/3 complex. By binding to the complex, this compound stabilizes it in an inactive conformation, thereby preventing the nucleation of new actin branches. This inhibitory action makes this compound a powerful tool for dissecting the roles of the Arp2/3 complex in various cellular processes.

Mechanism of Action of this compound

This compound inhibits the Arp2/3 complex by binding to a pocket located between the Arp2 and Arp3 subunits. This binding event prevents the conformational change required for the complex to become active and nucleate a new actin filament. By locking the Arp2/3 complex in an inactive state, this compound effectively blocks the formation of branched actin networks, leading to predictable effects on cellular structures and functions that rely on these networks. Its inhibitory effect has been characterized across various species, demonstrating its utility as a broad-spectrum research tool.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified in various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter that reflects the concentration of the inhibitor required to reduce the activity of the Arp2/3 complex by 50%.

| Parameter | Species/System | Value | Experimental Conditions | Reference |

| IC50 | Human Arp2/3 complex | 4 µM | In vitro actin polymerization assay | [1][2][3] |

| IC50 | Bovine Arp2/3 complex | 32 µM | In vitro actin polymerization assay | [1][2][3] |

| IC50 | Fission Yeast (S. pombe) Arp2/3 complex | 24 µM | In vitro actin polymerization assay | [1][2][3] |

| IC50 | Listeria monocytogenes actin tail formation in SKOV3 cells | 22 µM | Cellular assay | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on actin dynamics and cell behavior.

Pyrene-Actin Polymerization Assay

This assay is a widely used method to monitor the kinetics of actin polymerization in vitro. It relies on the principle that the fluorescence of pyrene-labeled actin monomers increases significantly upon their incorporation into a polymer.

Objective: To quantify the effect of this compound on Arp2/3-mediated actin polymerization.

Materials:

-

Rabbit skeletal muscle actin (unlabeled and pyrene-labeled)

-

Arp2/3 complex

-

WASP-family protein VCA domain (e.g., N-WASP VCA) as an activator

-

This compound (dissolved in DMSO)

-

G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)

-

10x KMEI buffer (500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0)

-

Fluorometer and quartz cuvettes

Protocol:

-

Preparation of Monomeric Actin:

-

Prepare a stock solution of G-actin by resuspending lyophilized actin in G-buffer.

-

Create a working stock of actin containing 5-10% pyrene-labeled actin. A typical final actin concentration in the assay is 2-4 µM.

-

Incubate the actin on ice for at least 1 hour to ensure complete depolymerization.

-

Centrifuge the actin solution at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to remove any aggregates. Use the supernatant for the assay.

-

-

Assay Setup:

-

In a quartz cuvette, combine G-buffer, the Arp2/3 complex (e.g., 10-50 nM), and the VCA domain of a WASP-family protein (e.g., 100-500 nM).

-

Add the desired concentration of this compound or an equivalent volume of DMSO for the control.

-

Add the pyrene-labeled G-actin to the cuvette.

-

The final reaction volume is typically 100-200 µL.

-

-

Initiation of Polymerization and Data Acquisition:

-

Initiate polymerization by adding 1/10th the final volume of 10x KMEI buffer. This introduces Mg2+ and K+, which promote polymerization.

-

Immediately place the cuvette in the fluorometer and begin recording fluorescence intensity over time.

-

Set the excitation wavelength to ~365 nm and the emission wavelength to ~407 nm.

-

Record data points every 5-10 seconds for 10-30 minutes, or until the fluorescence signal plateaus.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time.

-

The initial lag phase corresponds to the nucleation of new filaments.

-

The steep slope of the curve represents the elongation phase. The maximal rate of polymerization can be calculated from the steepest part of this slope.

-

The plateau indicates that the reaction has reached a steady state.

-

Compare the polymerization curves in the presence and absence of this compound to determine its effect on the lag time, polymerization rate, and the final amount of F-actin.

-

Total Internal Reflection Fluorescence (TIRF) Microscopy

TIRF microscopy allows for the direct visualization of individual actin filaments near a glass surface, providing high-resolution information about their dynamics.

Objective: To visualize and quantify the effect of this compound on the formation and dynamics of branched actin networks.

Materials:

-

Fluorescently labeled actin monomers (e.g., Alexa Fluor 488-actin)

-

Arp2/3 complex

-

WASP-family protein VCA domain

-

This compound

-

TIRF buffer (e.g., 10 mM imidazole pH 7.4, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.2 mM ATP, 10 mM DTT, and an oxygen scavenger system)

-

Microscope slides and coverslips

-

TIRF microscope equipped with appropriate lasers and a sensitive camera

Protocol:

-

Flow Cell Preparation:

-

Construct a flow cell by attaching a coverslip to a microscope slide with double-sided tape, creating a small chamber.

-

The coverslip surface is typically coated with a protein (e.g., N-ethylmaleimide-inactivated myosin or poly-L-lysine) to which actin filaments can adhere.

-

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture in TIRF buffer containing fluorescently labeled G-actin (e.g., 0.5-2 µM), Arp2/3 complex (e.g., 10-50 nM), and VCA domain (e.g., 100-500 nM).

-

For the experimental condition, add the desired concentration of this compound. For the control, add DMSO.

-

-

Imaging:

-

Introduce the reaction mixture into the flow cell.

-

Place the slide on the TIRF microscope stage.

-

Acquire time-lapse images at regular intervals (e.g., every 2-5 seconds) to visualize the growth of actin filaments and the formation of branched networks.

-

-

Data Analysis:

-

Analyze the time-lapse movies to quantify parameters such as the number of branch points, the rate of filament elongation, and the overall density of the actin network.

-

Compare these parameters between the control and this compound-treated samples.

-

Transwell Cell Migration Assay

This assay measures the ability of cells to migrate through a porous membrane in response to a chemoattractant.

Objective: To determine the effect of this compound on cell migration.

Materials:

-

Adherent cell line of interest

-

Transwell inserts with a porous membrane (e.g., 8 µm pore size)

-

24-well plates

-

Cell culture medium (with and without serum or chemoattractant)

-

This compound

-

Fixation and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Protocol:

-

Cell Preparation:

-

Culture cells to sub-confluency.

-

Harvest the cells and resuspend them in serum-free medium at a specific concentration (e.g., 1 x 10^5 cells/mL).

-

Pre-treat the cell suspension with various concentrations of this compound or DMSO for a defined period (e.g., 30 minutes).

-

-

Assay Setup:

-

Place the Transwell inserts into the wells of a 24-well plate.

-

Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber of each well.

-

Add the cell suspension (containing this compound or DMSO) to the upper chamber of each insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration to occur (e.g., 6-24 hours, depending on the cell type).

-

-

Staining and Quantification:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have migrated to the lower surface of the membrane with methanol.

-

Stain the migrated cells with crystal violet.

-

Wash the inserts to remove excess stain and allow them to air dry.

-

Count the number of stained cells in several fields of view for each insert using a microscope.

-

-

Data Analysis:

-

Calculate the average number of migrated cells per field for each condition.

-

Express the data as a percentage of the control (DMSO-treated) to determine the dose-dependent inhibitory effect of this compound on cell migration.

-

References

The Discovery and Characterization of CK-636: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, characterization, and mechanism of action of CK-636, a potent and cell-permeable small molecule inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex. This compound has emerged as a critical tool for studying the intricate roles of the Arp2/3 complex in actin dynamics and various cellular processes. This document details the quantitative data associated with this compound's inhibitory activity, provides in-depth experimental protocols for its characterization, and illustrates key pathways and workflows through detailed diagrams.

Introduction

The Arp2/3 complex is a seven-subunit protein assembly that plays a pivotal role in the nucleation of actin filaments, leading to the formation of branched actin networks. These networks are fundamental to numerous cellular functions, including cell migration, lamellipodia formation, endocytosis, and intracellular pathogen motility. Given its central role, the Arp2/3 complex is a significant target for therapeutic intervention in diseases characterized by aberrant cell motility, such as cancer metastasis.

The discovery of this compound, a member of a class of 2-substituted tryptamine derivatives, provided researchers with a specific and reversible tool to probe the function of the Arp2/3 complex in living cells.[1][2] This guide will delve into the technical details of this compound, offering a valuable resource for researchers utilizing this inhibitor in their studies.

Discovery of this compound

This compound was identified through high-throughput screening of a large chemical library for inhibitors of Arp2/3 complex-mediated actin polymerization.[1] The screening assay utilized the fluorescence of pyrene-labeled actin to monitor polymerization, a standard method for studying actin dynamics in vitro.

Mechanism of Action

This compound exerts its inhibitory effect by binding to a hydrophobic pocket at the interface between the Arp2 and Arp3 subunits of the Arp2/3 complex.[1][2] This binding event stabilizes the complex in an inactive, "open" conformation, preventing the conformational changes necessary for it to bind to an existing actin filament and nucleate a new "daughter" filament.[2] This mechanism effectively blocks the formation of branched actin networks.

Quantitative Data

The inhibitory potency of this compound has been quantified against the Arp2/3 complex from various species and in different cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Target/Assay | Species/Cell Line | IC50 Value (µM) |

| Arp2/3 complex-mediated actin polymerization | Human | 4[3][4] |

| Arp2/3 complex-mediated actin polymerization | Fission Yeast (Schizosaccharomyces pombe) | 24[3][4] |

| Arp2/3 complex-mediated actin polymerization | Bovine | 32[3][4] |

| Listeria monocytogenes comet tail formation | SKOV3 cells | 22[3] |

Experimental Protocols

Detailed methodologies are crucial for the successful application and characterization of this compound. The following are protocols for key experiments used to study its effects.

Pyrene-Actin Polymerization Assay

This assay is fundamental for quantifying the inhibitory effect of this compound on Arp2/3 complex-mediated actin polymerization in vitro. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into a polymer, providing a real-time readout of polymerization.

Materials:

-

Monomeric actin (unlabeled and pyrene-labeled)

-

Purified Arp2/3 complex

-

Nucleation Promoting Factor (NPF), e.g., the VCA domain of WASp

-

This compound (dissolved in DMSO)

-

Polymerization Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM MgCl2, 0.2 mM ATP)

-

G-buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)

-

Fluorometer

Procedure:

-

Prepare a stock solution of actin monomers (e.g., 10 µM) containing a small percentage (e.g., 5-10%) of pyrene-labeled actin in G-buffer.

-

Prepare a reaction mixture in a fluorometer cuvette containing the desired concentrations of Arp2/3 complex (e.g., 10-50 nM) and NPF (e.g., 100-500 nM) in polymerization buffer.

-

Add varying concentrations of this compound (or DMSO as a control) to the reaction mixture and incubate for a short period.

-

Initiate the polymerization reaction by adding the actin monomer solution to the cuvette.

-

Immediately begin monitoring the increase in pyrene fluorescence over time using a fluorometer (Excitation: ~365 nm, Emission: ~407 nm).

-

The initial rate of polymerization can be determined from the slope of the fluorescence curve.

-

Calculate the IC50 value by plotting the initial polymerization rates against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Arp2/3 Complex ATPase Assay

The Arp2/3 complex possesses an intrinsic ATPase activity that is stimulated upon activation and actin nucleation. This assay measures the effect of this compound on this activity.

Materials:

-

Purified Arp2/3 complex

-

Actin monomers

-

Nucleation Promoting Factor (NPF)

-

This compound

-

[γ-³²P]ATP

-

Reaction Buffer (similar to polymerization buffer)

-

Thin Layer Chromatography (TLC) plates

-

Phosphorimager

Procedure:

-

Set up reaction mixtures containing Arp2/3 complex, actin, and NPF in the reaction buffer.

-

Include varying concentrations of this compound or a DMSO control.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

At various time points, quench the reaction (e.g., with perchloric acid).

-

Spot the quenched reaction mixture onto a TLC plate.

-

Separate the unhydrolyzed [γ-³²P]ATP from the released ³²P-inorganic phosphate (³²Pi) using an appropriate solvent system.

-

Visualize and quantify the amount of ³²Pi produced using a phosphorimager.

-

Determine the rate of ATP hydrolysis and assess the inhibitory effect of this compound.

Fluorescence Microscopy of Listeria monocytogenes Comet Tails

This cell-based assay provides a visual and quantitative measure of this compound's ability to inhibit Arp2/3 complex-dependent actin polymerization in a physiological context. Listeria hijacks the host cell's actin machinery to form "comet tails" that propel them through the cytoplasm.

Materials:

-

Mammalian cell line (e.g., SKOV3, PtK1)

-

Listeria monocytogenes

-

This compound

-

Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

-

Antibodies against Listeria (for visualization)

-

Fluorescence microscope

Procedure:

-

Infect a monolayer of the chosen cell line with Listeria monocytogenes.

-

Allow the infection to proceed for a sufficient time for comet tails to form (typically a few hours).

-

Treat the infected cells with varying concentrations of this compound (or DMSO as a control) for a defined period (e.g., 30-60 minutes).

-

Fix and permeabilize the cells.

-

Stain the actin filaments with fluorescently labeled phalloidin and the bacteria with a specific antibody followed by a fluorescently labeled secondary antibody.

-

Image the cells using a fluorescence microscope.

-

Quantify the effect of this compound by measuring the length and intensity of the actin comet tails associated with the bacteria.

Visualizations

Signaling Pathway

References

The Role of CK-636 in Elucidating Cell Morphogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cell morphogenesis, the process by which cells acquire their shape, is fundamental to tissue development, wound healing, and immune responses, and its dysregulation is a hallmark of diseases such as cancer. A key driver of cell shape dynamics is the actin cytoskeleton, a complex network of protein filaments. The Arp2/3 complex is a critical molecular machine that orchestrates the formation of branched actin networks, powering the protrusion of cellular structures like lamellipodia and filopodia. CK-636, a potent and specific small molecule inhibitor of the Arp2/3 complex, has emerged as an invaluable tool for dissecting the precise role of this complex in cell morphogenesis. This technical guide provides an in-depth overview of this compound, including its mechanism of action, its effects on cellular morphology and dynamics, and detailed protocols for its application in research settings.

Introduction to this compound and the Arp2/3 Complex

The actin cytoskeleton is a dynamic structure that undergoes constant remodeling to drive various cellular processes, including changes in cell shape, migration, and division. The Arp2/3 complex, a seven-subunit protein assembly, plays a pivotal role in this process by nucleating new actin filaments from the sides of existing filaments, creating a characteristic dendritic network. This branched actin meshwork generates the protrusive forces necessary for the formation of lamellipodia, broad, sheet-like extensions at the leading edge of migrating cells, and filopodia, thin, finger-like projections involved in sensing the environment.

This compound is a cell-permeable small molecule that specifically inhibits the activity of the Arp2/3 complex. Its discovery and characterization have provided researchers with a powerful pharmacological tool to acutely and reversibly perturb Arp2/3 function, allowing for a detailed investigation of its contribution to cell morphogenesis.

Mechanism of Action of this compound

This compound functions by binding to a hydrophobic pocket on the Arp2/3 complex, specifically at the interface between the Arp2 and Arp3 subunits. This binding event stabilizes the complex in an inactive conformation, preventing the conformational changes necessary for it to bind to the sides of existing actin filaments and nucleate new daughter filaments. By locking the Arp2/3 complex in this "off" state, this compound effectively halts the formation of branched actin networks. This leads to a rapid and dramatic alteration in the architecture of the actin cytoskeleton, with a notable reduction in the dendritic network within lamellipodia and a subsequent impact on cell shape and motility. A more potent analog, CK-666, and an inactive control compound, CK-689, are also available and are often used in conjunction with this compound to ensure the specificity of the observed effects.

Quantitative Effects of this compound on Cell Morphogenesis

The inhibition of the Arp2/3 complex by this compound leads to a range of quantifiable changes in cell morphology and behavior. These effects can vary depending on the cell type, substrate stiffness, and the concentration of the inhibitor used.

| Parameter | Species/Cell Type | IC50 Value | Observed Effect |

| Actin Polymerization | Human | 4 µM | Inhibition of Arp2/3-mediated actin polymerization. |

| Fission Yeast | 24 µM | Inhibition of Arp2/3-mediated actin polymerization. | |

| Bovine | 32 µM | Inhibition of Arp2/3-mediated actin polymerization. | |

| Listeria Comet Tail Formation | SKOV3 cells | 22 µM | Reduction in the formation of actin filament comet tails. |

| Cell Breadth | T cells | Not specified | Approximately 30% less than DMSO-treated cells. |

| Nuclear Circularity | HeLa cells (Lamin A knockdown) | 100-200 µM | No significant effect on nuclear circularity. |

| Proplatelet Formation | Murine Megakaryocytes | Not specified | Categorization of proplatelet-producing megakaryocytes based on circularity (<0.4). |

Signaling Pathways Modulated by this compound

The activity of the Arp2/3 complex is tightly regulated by a complex network of signaling pathways. By inhibiting the Arp2/3 complex, this compound allows researchers to probe the downstream consequences of disrupting these pathways on cell morphogenesis.

Upstream Regulation of the Arp2/3 Complex

Key upstream regulators of the Arp2/3 complex include members of the Rho family of small GTPases, such as Cdc42 and Rac1. These molecular switches, upon activation by extracellular signals, trigger a cascade of events that lead to the activation of Nucleation Promoting Factors (NPFs).

Caption: Upstream signaling cascade leading to Arp2/3 complex activation and its inhibition by this compound.

Downstream Effects of Arp2/3 Inhibition

Inhibition of the Arp2/3 complex with this compound has profound effects on the downstream processes that rely on branched actin networks. This includes the formation of lamellipodia and filopodia, which are essential for cell migration, cell spreading, and cell-cell adhesion.

Caption: Downstream cellular processes affected by the inhibition of the Arp2/3 complex by this compound.

Experimental Protocols

The following protocols provide a framework for using this compound to study its effects on cell morphogenesis. It is crucial to optimize parameters such as cell type, seeding density, and inhibitor concentration for each specific experimental system.

General this compound Treatment of Cultured Cells

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO, typically 10-50 mM)

-

Inactive control compound CK-689 (optional, stock solution in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate cells on an appropriate culture vessel (e.g., multi-well plates, coverslips) at a density that allows for optimal growth and visualization. Allow cells to adhere and grow to the desired confluency (typically 24-48 hours).

-

Preparation of Working Solutions: Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 10-100 µM). Prepare a vehicle control with the same final concentration of DMSO. If using, prepare a working solution of the inactive control compound.

-

Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound, the inactive control, or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 30 minutes to several hours) under standard cell culture conditions (37°C, 5% CO2).

-

Downstream Analysis: Proceed with the desired downstream analysis, such as immunofluorescence staining, live-cell imaging, or a cell migration assay.

Immunofluorescence Staining of F-actin and Arp2/3 Complex

This protocol allows for the visualization of changes in the actin cytoskeleton and the localization of the Arp2/3 complex following this compound treatment.

Materials:

-

This compound treated and control cells on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against an Arp2/3 complex subunit (e.g., anti-ARPC2)

-

Fluorescently-labeled secondary antibody

-

Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)

-

DAPI or Hoechst for nuclear staining

-

Mounting medium

Procedure:

-

Fixation: After this compound treatment, wash the cells twice with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Blocking: Wash the cells three times with PBS and then block with blocking buffer for 30-60 minutes at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer according to the manufacturer's instructions. Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody and Phalloidin Incubation: Wash the cells three times with PBS. Dilute the fluorescently-labeled secondary antibody and fluorescently-labeled phalloidin in blocking buffer. Incubate the cells with this solution for 1 hour at room temperature, protected from light.

-

Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI or Hoechst solution for 5-10 minutes.

-

Mounting: Wash the cells a final three times with PBS and then mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope.

Live-Cell Imaging of Actin Dynamics

Live-cell imaging allows for the real-time observation of the effects of this compound on actin dynamics. This often involves the use of fluorescently-tagged actin or actin-binding proteins like LifeAct.

Materials:

-

Cells expressing a fluorescent actin marker (e.g., LifeAct-GFP)

-

Live-cell imaging medium (phenol red-free)

-

This compound working solution in imaging medium

-

Live-cell imaging microscope with environmental control (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Plate cells expressing the fluorescent marker in a live-cell imaging dish or chambered coverslip.

-

Imaging Setup: Place the dish on the microscope stage and allow the cells to equilibrate in the imaging medium.

-

Baseline Imaging: Acquire images of the cells before treatment to establish a baseline of actin dynamics.

-

This compound Addition: Carefully add the this compound working solution to the imaging dish.

-

Time-Lapse Imaging: Immediately begin acquiring time-lapse images to capture the dynamic changes in the actin cytoskeleton.

-

Data Analysis: Analyze the resulting image series to quantify changes in parameters such as lamellipodial dynamics, cell spreading, or cell shape.

Cell Migration Scratch Assay

The scratch assay is a simple and widely used method to study collective cell migration.

Materials:

-

Confluent monolayer of cells in a multi-well plate

-

Sterile pipette tip (p200 or p1000)

-

PBS or serum-free medium for washing

-

This compound working solution in culture medium

-

Microscope with a camera

Procedure:

-

Create the Scratch: Once the cells have formed a confluent monolayer, use a sterile pipette tip to create a straight "scratch" or cell-free gap in the center of the well.

-

Wash: Gently wash the well with PBS or serum-free medium to remove any detached cells or debris.

-

Treatment: Add the culture medium containing this compound, inactive control, or vehicle control to the respective wells.

-

Imaging: Immediately acquire an image of the scratch at time zero. Continue to acquire images at regular intervals (e.g., every 4-8 hours) until the scratch in the control wells is closed.

-

Analysis: Measure the width or area of the scratch at each time point for all conditions. Calculate the rate of cell migration by determining the change in the scratch area over time.

Caption: A step-by-step workflow for performing a cell migration scratch assay with this compound.

Conclusion

This compound has proven to be an indispensable pharmacological tool for investigating the intricate role of the Arp2/3 complex in cell morphogenesis. Its specificity and cell-permeability allow for acute and targeted inhibition, enabling researchers to dissect the dynamic processes governed by branched actin networks. By employing the quantitative methods and experimental protocols outlined in this guide, researchers and drug development professionals can further unravel the complexities of cell shape regulation and its implications in health and disease. The continued application of this compound and similar probes will undoubtedly lead to a deeper understanding of the fundamental mechanisms that shape the cellular world.

Preliminary Studies on the Arp2/3 Complex Inhibitor CK-636 in Different Cell Lines: A Technical Guide

Abstract

This technical guide provides an in-depth overview of preliminary studies concerning CK-636, a potent and cell-permeable small molecule inhibitor of the Actin-related protein 2/3 (Arp2/3) complex. This compound functions by stabilizing the inactive state of the complex, thereby preventing the nucleation of branched actin filaments, a fundamental process in cell motility, lamellipodia formation, and intracellular pathogen movement. This document summarizes key quantitative data on this compound's inhibitory activity from both biochemical and cell-based assays. It details its observed effects in various cell lines, including SKOV3, T cells, and THP-1 monocytes. Furthermore, this guide furnishes detailed experimental protocols for core assays used to characterize this compound's function, such as actin polymerization, Listeria motility, cell migration, and cytotoxicity assays. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate comprehension. This resource is intended for researchers, scientists, and drug development professionals engaged in cytoskeleton research and the study of cellular motility.

Introduction to this compound and the Arp2/3 Complex

The Arp2/3 complex is a crucial protein assembly that orchestrates the formation of branched (dendritic) actin networks. This process is fundamental to various cellular functions, including the protrusion of the cell membrane in structures like lamellipodia, which drives cell migration, and the propulsion of intracellular pathogens. The complex is activated by Nucleation Promoting Factors (NPFs), such as members of the Wiskott-Aldrich syndrome protein (WASP) family, which then initiates the formation of a new actin filament off the side of an existing one.

Given its central role in cell motility, the Arp2/3 complex is a significant target for studying and potentially controlling processes like cancer metastasis and inflammation. This compound is a small molecule inhibitor that specifically targets the Arp2/3 complex.[1] By preventing Arp2/3-mediated actin polymerization, this compound serves as a valuable chemical tool for probing the complex's function in living cells.[2][3]

Mechanism of Action

This compound exerts its inhibitory effect through a specific, non-covalent interaction with the Arp2/3 complex. It binds to a site located between the Arp2 and Arp3 subunits.[1][3][4] This binding event is believed to lock the complex in an inactive conformation, preventing the necessary structural rearrangement of Arp2 and Arp3 that is required for it to nucleate a new actin filament.[3][5] This mechanism effectively halts the formation of branched actin networks without disrupting existing unbranched actin filaments. A more recent analogue, CK-666, which also binds between the Arp2 and Arp3 subunits, has been shown to stabilize this inactive state.[5]

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified using both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) varies depending on the species from which the Arp2/3 complex is derived and the specific cellular process being measured.

Table 1: IC50 Values of this compound in Biochemical Actin Polymerization Assays

| Arp2/3 Complex Source | IC50 Value (µM) | Citation(s) |

| Human | 4 | [1][2][3][4] |

| Fission Yeast (S. pombe) | 24 | [1][2][3][4] |

| Bovine | 32 | [1][2][3][4] |

Table 2: IC50 Values of this compound in Cell-Based Assays

| Assay | Cell Line | IC50 Value (µM) | Citation(s) |

| Listeria Actin Comet Tail Formation | SKOV3 | 22 | [1][3][4] |

Cellular Effects of this compound in Specific Cell Lines

Preliminary studies have characterized the phenotypic effects of this compound treatment across several cell lines, confirming its role in inhibiting Arp2/3-dependent processes.

Table 3: Summary of Observed Effects of this compound in Various Cell Lines

| Cell Line | Cellular Process Affected | Observed Effect | Citation(s) |

| SKOV3 (Ovarian Cancer) | Intracellular Pathogen Motility | Reduces the formation of actin filament "comet tails" by Listeria.[2][3] | [2][3] |

| T Cells | Cell Migration & Morphology | Inhibits lamellipodia formation at the leading edge and reduces cell velocity.[2] Treated cells exhibit an elongated morphology.[1] | [1][2] |

| THP-1 (Monocytes) | Podosome Formation | Reduces the formation of podosomes, which are actin-rich adhesion structures.[6] | [6] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the efficacy and mechanism of this compound.

In Vitro Actin Polymerization Assay (Pyrene-Actin)

This biochemical assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into F-actin filaments.[7]

Methodology:

-

Prepare a reaction mixture containing pyrene-labeled G-actin (typically 5-15% of total actin), unlabeled G-actin, Arp2/3 complex, and a nucleation-promoting factor (e.g., WASp-VCA) in a suitable polymerization buffer.[3][8]

-

Aliquot the mixture into a 96-well microplate.

-

Add this compound (dissolved in DMSO) to achieve a range of final concentrations. Add an equivalent volume of DMSO to control wells.

-

Initiate polymerization by adding a solution of MgCl2 and KCl.[7]

-

Immediately place the plate in a fluorescence plate reader and measure the pyrene fluorescence emission (e.g., at ~407 nm) with excitation at ~365 nm over time.

-

Calculate the maximum polymerization rate from the slope of the kinetic curves.

-

Plot the rates against this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Listeria Motility Assay in SKOV3 Cells

This cell-based assay directly visualizes the effect of Arp2/3 inhibition on intracellular pathogen motility, which relies on hijacking the host cell's actin machinery.

Methodology:

-

Seed SKOV3 cells onto glass coverslips in a 24-well plate and grow to sub-confluency.

-

Infect the cells with a mid-log phase culture of Listeria monocytogenes.[3]

-

After an initial infection period, wash the cells and add media containing gentamicin to kill extracellular bacteria.

-

Treat the infected cells with various concentrations of this compound or a DMSO vehicle control for a defined period (e.g., 60-90 minutes).[6]

-

Fix the cells with paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.

-

Stain the F-actin with a fluorescently-labeled phalloidin (e.g., Rhodamine-phalloidin) and optionally stain bacteria and nuclei.[6]

-

Mount the coverslips onto microscope slides and visualize using fluorescence microscopy.

-

Quantify the percentage of bacteria associated with actin comet tails for each treatment condition.[6]

Transwell Cell Migration Assay

This is a standard method to assess the effect of a compound on cell chemotaxis. An invasion assay, which measures the ability of cells to degrade and move through an extracellular matrix (ECM) barrier, is a common variation.[9][10]

Methodology:

-

Place transwell inserts (e.g., 8 µm pore size) into the wells of a 24-well plate. For invasion assays, first coat the top of the insert membrane with a layer of ECM, such as Matrigel, and allow it to solidify.[11][12]

-

Add cell culture medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.[12]

-

Harvest cells and resuspend them in serum-free medium. Add this compound or DMSO to the cell suspension.

-

Add the cell suspension to the upper chamber (the insert).[12]

-

Incubate the plate for a period suitable for the cell type (typically 2-24 hours) to allow for migration.[12]

-

Following incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fix the cells that have migrated to the lower surface of the membrane and stain them (e.g., with Crystal Violet or DAPI).

-

Count the number of stained cells in several microscopic fields to quantify migration. Data can be expressed as percent inhibition relative to the DMSO control.[13]

Cytotoxicity Assay (MTT Assay)

It is essential to determine if the observed effects of an inhibitor are due to its specific mechanism or general cytotoxicity. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[14][15]

Methodology:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of this compound. Include wells with untreated cells and a vehicle (DMSO) control.

-

Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow living cells to reduce the yellow MTT to purple formazan crystals.[14]

-

Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of ~560 nm using a microplate reader.[14]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the concentration at which 50% of cells are non-viable (if any).

Conclusion and Future Directions

Preliminary studies on this compound have firmly established it as a specific inhibitor of the Arp2/3 complex, with measurable effects on actin-dependent cellular processes in multiple cell lines. The available quantitative data provides a solid foundation for its use as a research tool.

Future work could expand on these preliminary findings by:

-

Investigating the effect of this compound on the invasive potential of a broader range of cancer cell lines using 3D culture models.

-

Exploring potential synergistic effects when this compound is combined with other anti-cancer agents that target different cellular pathways.

-

Conducting detailed studies in specialized cell types, such as neurons or immune cells, to further elucidate the role of the Arp2/3 complex in their specific functions.

-

Comparing its cellular effects directly with more potent analogues like CK-666 to better understand structure-activity relationships.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transwell In Vitro Cell Migration and Invasion Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

- 12. cellbiolabs.com [cellbiolabs.com]

- 13. corning.com [corning.com]

- 14. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 15. Tumor Chemosensitivity Assays Are Helpful for Personalized Cytotoxic Treatments in Cancer Patients [mdpi.com]

Specificity of CK-636 for the Arp2/3 Complex: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the specificity of CK-636, a widely used small molecule inhibitor of the Actin-related protein 2/3 (Arp2/3) complex. This document consolidates quantitative data, detailed experimental protocols, and key signaling pathway information to serve as a valuable resource for researchers investigating cellular processes mediated by the Arp2/3 complex.

Introduction

The Arp2/3 complex is a crucial mediator of actin nucleation, playing a pivotal role in the formation of branched actin networks that drive a variety of cellular processes, including cell migration, endocytosis, and phagocytosis. This compound is a cell-permeable molecule that inhibits the Arp2/3 complex, making it an invaluable tool for studying these processes. This guide delves into the specifics of its inhibitory action, its selectivity for the Arp2/3 complex, and practical guidance for its use in research.

This compound functions by binding to a hydrophobic pocket between the Arp2 and Arp3 subunits of the complex. This binding event stabilizes the Arp2/3 complex in an inactive conformation, preventing the conformational changes necessary for it to nucleate new actin filaments.

Data Presentation: Inhibitory Activity of this compound and Analogs

The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and its related compounds against the Arp2/3 complex from various species. This data is essential for determining appropriate experimental concentrations.

| Compound | Target | Species | IC50 (µM) | Reference |

| This compound | Arp2/3 complex | Human | 4 | [1] |

| Arp2/3 complex | Bovine | 32 | [1] | |

| Arp2/3 complex | Fission Yeast (Schizosaccharomyces pombe) | 24 | [1] | |

| CK-666 | Arp2/3 complex | Human | 4 | [1] |

| Arp2/3 complex | Bovine | 17 | [1] | |

| Arp2/3 complex | Fission Yeast (Schizosaccharomyces pombe) | 5 | [1] | |

| CK-869 | Arp2/3 complex | Bovine | 7 | [2] |

Note: CK-666 is a more potent analog of this compound, while CK-869 is a structurally distinct inhibitor that also targets the Arp2/3 complex.

Specificity and Off-Target Considerations

Studies have indicated that at concentrations effective for Arp2/3 inhibition (up to 100 µM), this compound does not exhibit overt off-target effects on cell morphology or microtubule organization[3]. Furthermore, this compound does not inhibit the actin polymerization activity of formins, another major class of actin nucleators[4][5]. This suggests a degree of specificity for Arp2/3-mediated actin nucleation.

However, the absence of comprehensive off-target screening data necessitates careful experimental design. Researchers should:

-

Use the lowest effective concentration of this compound as determined by dose-response experiments.

-

Include appropriate controls, such as an inactive analog where available.

-

Validate key findings using complementary approaches, such as genetic knockdown or knockout of Arp2/3 subunits.

Experimental Protocols

Pyrene-Actin Polymerization Assay

This in vitro assay is the gold standard for measuring the effect of inhibitors on Arp2/3-mediated actin polymerization. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into a polymer, providing a real-time readout of actin assembly.

Methodology:

-

Reagent Preparation:

-

G-buffer: 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT.

-

10x KMEI Buffer: 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0.

-

Actin Monomer Preparation: Purified actin monomers (e.g., from rabbit skeletal muscle) are dialyzed against G-buffer. A fraction of the actin is labeled with pyrene iodoacetamide. For assays, a working stock of actin is prepared containing a 5-10% pyrene-labeled actin monomer ratio.

-

Arp2/3 Complex and Activator: Purified Arp2/3 complex and a nucleation-promoting factor (NPF) such as the VCA domain of WASp or N-WASP are required.

-

This compound Stock: Prepare a concentrated stock solution of this compound in DMSO.

-

-

Assay Procedure:

-

In a fluorometer cuvette, combine G-buffer, Arp2/3 complex, and the NPF.

-

Add this compound (or DMSO for control) to the desired final concentration and incubate for a few minutes at room temperature.

-

Initiate the polymerization reaction by adding the pyrene-labeled actin monomer mix and 1/10th volume of 10x KMEI buffer.

-

Immediately begin monitoring the increase in pyrene fluorescence over time using a fluorometer (Excitation: ~365 nm, Emission: ~407 nm).

-

-

Data Analysis:

-

The maximum slope of the fluorescence curve represents the maximal rate of actin polymerization.

-

Plot the polymerization rate as a function of this compound concentration to determine the IC50 value.

-

Listeria monocytogenes Comet Tail Assay

This cell-based assay provides a functional readout of Arp2/3 complex activity in a cellular context. Listeria monocytogenes hijacks the host cell's actin polymerization machinery, driven by the Arp2/3 complex, to form "comet tails" that propel them through the cytoplasm.

Methodology:

-

Cell Culture and Infection:

-

Plate a suitable host cell line (e.g., PtK2, SKOV3) on coverslips.

-

Infect the cells with a culture of Listeria monocytogenes at a low multiplicity of infection (MOI).

-

Allow the infection to proceed for a sufficient time for the bacteria to enter the cytoplasm and begin forming comet tails (typically 3-5 hours).

-

-

Inhibitor Treatment:

-

Treat the infected cells with varying concentrations of this compound (or DMSO for control) for a defined period (e.g., 30-60 minutes).

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde in PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Block with a suitable blocking buffer (e.g., 1% BSA in PBS).

-

Stain for F-actin using a fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin).

-

Stain for Listeria using a specific antibody.

-

Mount the coverslips on microscope slides.

-

-

Microscopy and Analysis:

-

Visualize the cells using fluorescence microscopy.

-

Quantify the percentage of intracellular bacteria associated with actin comet tails.

-

The length and intensity of the comet tails can also be measured as an indicator of Arp2/3 activity.

-

Podosome Formation Assay

Podosomes are actin-rich adhesive structures, the formation and maintenance of which are dependent on the Arp2/3 complex. This assay assesses the effect of this compound on these structures.

Methodology:

-

Cell Culture:

-

Culture cells that readily form podosomes, such as macrophages or Src-transformed fibroblasts, on glass coverslips.

-

-

Inhibitor Treatment:

-

Treat the cells with different concentrations of this compound (or DMSO for control) for a specified duration.

-

-

Immunofluorescence Staining:

-

Fix and permeabilize the cells as described in the Listeria comet tail assay protocol.

-

Stain for F-actin with fluorescently labeled phalloidin to visualize the podosome cores.

-

Co-stain for a podosome ring component, such as vinculin or paxillin, using a specific primary antibody followed by a fluorescently labeled secondary antibody.

-

-

Microscopy and Analysis:

-

Image the cells using fluorescence microscopy.

-

Quantify the number and density of podosomes per cell.

-

The percentage of cells forming podosomes can also be determined.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving the Arp2/3 complex and the experimental workflows described.

Caption: Arp2/3 complex activation pathway and point of inhibition by this compound.

Caption: Workflow for the pyrene-actin polymerization assay.

Caption: Workflow for the Listeria comet tail assay.

Conclusion

This compound is a valuable and widely used tool for the specific inhibition of the Arp2/3 complex. Its mechanism of action is well-characterized, and its efficacy has been demonstrated in a variety of in vitro and cell-based assays. While comprehensive off-target profiling data is limited, existing evidence suggests a good degree of specificity for the Arp2/3 complex over other actin nucleators. By employing the detailed protocols and adhering to the best practices outlined in this guide, researchers can confidently utilize this compound to elucidate the multifaceted roles of the Arp2/3 complex in cellular biology.

References

- 1. Arp2/3 complex - Wikipedia [en.wikipedia.org]

- 2. Rho GTPases and the Downstream Effectors Actin-related Protein 2/3 (Arp2/3) Complex and Myosin II Induce Membrane Fusion at Self-contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formin-dependent TGF-β signaling for epithelial to mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formin-mediated actin polymerization at cell–cell junctions stabilizes E-cadherin and maintains monolayer integrity during wound repair - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Inhibition of the Arp2/3 Complex by CK-636

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles underlying the inhibition of the Actin-Related Protein 2/3 (Arp2/3) complex by the small molecule inhibitor, CK-636. It details the mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated pathways and workflows.

Core Principles of Arp2/3 Complex Function and Inhibition

The Arp2/3 complex is a crucial protein assembly that plays a pivotal role in the nucleation of new actin filaments from the sides of existing filaments, leading to the formation of a dendritic, branched actin network. This process is fundamental to various cellular functions, including cell migration, lamellipodia formation, endocytosis, and intracellular pathogen motility.

Activation of the Arp2/3 complex is a multi-step process initiated by Nucleation Promoting Factors (NPFs), such as members of the Wiskott-Aldrich syndrome protein (WASP) family. Upon binding of an NPF, the Arp2/3 complex undergoes a significant conformational change, bringing the Arp2 and Arp3 subunits into close proximity to form a template that mimics the barbed end of an actin filament, thereby initiating the growth of a new daughter filament.

This compound is a cell-permeable small molecule that specifically inhibits the function of the Arp2/3 complex. Its mechanism of action is not through competitive inhibition of NPF binding but by preventing the crucial conformational change required for activation.

Mechanism of Action of this compound

This compound acts as a non-competitive inhibitor by locking the Arp2/3 complex in an inactive state.[1][2][3]

-

Binding Site: Crystal structure analysis has revealed that this compound binds to a specific pocket located at the interface between the Arp2 and Arp3 subunits of the complex.[1][2][4]

-

Conformational Lock: By occupying this site, this compound physically obstructs the movement of Arp2 and Arp3 into the "short-pitch" conformation, which is the active, filament-like state necessary for nucleating a new actin filament.[1][2][3] This stabilization of the inactive conformation is the core of its inhibitory effect.

-

NPF Interaction: Importantly, this compound does not significantly interfere with the binding of NPFs, such as the VCA domain of N-WASP, to the Arp2/3 complex.[1] However, it does prevent the subsequent activation steps that would normally be triggered by NPF binding.[1]

This mechanism makes this compound, and its more potent analog CK-666, powerful tools for dissecting the specific contributions of Arp2/3-mediated actin nucleation in various cellular processes.[3]

Quantitative Data for this compound Inhibition

The inhibitory potency of this compound has been quantified in various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) varies depending on the species from which the Arp2/3 complex is derived and the specific assay conditions.

| Target/Assay | Species/Cell Line | IC50 Value (μM) | Reference |

| Arp2/3 Complex (Actin Polymerization) | Human | 4 | [5][6][7][8][9] |

| Arp2/3 Complex (Actin Polymerization) | Bovine | 32 | [1][5][6][7][8][9] |

| Arp2/3 Complex (Actin Polymerization) | Fission Yeast (S. pombe) | 24 | [1][5][6][7][8][9][10] |

| Listeria Comet Tail Formation | SKOV3 Cells | 22 | [1][5][6][7] |